N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide is a chemical compound that belongs to the class of indenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide typically involves the following steps:
Formation of the Indenyl Core: The indenyl core can be synthesized through a cyclization reaction of appropriate precursors, such as phenylacetic acid derivatives.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Attachment of the Methoxyacetamide Moiety: The methoxyacetamide group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxyacetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Indenyl-2-carboxylic acid derivatives
Reduction Products: Indenyl-2-methyl derivatives
Substitution Products: Various functionalized indenyl derivatives
Scientific Research Applications
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving indenyl derivatives.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyacetamide moiety can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]oxane-3-carboxamide
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Uniqueness: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide is unique due to its specific structural features, such as the presence of the methoxyacetamide group, which differentiates it from other indenyl derivatives
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-8-12(15)14-9-13(16)6-10-4-2-3-5-11(10)7-13/h2-5,16H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYABXXTTVDXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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